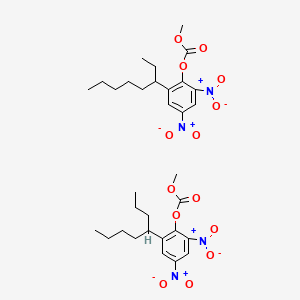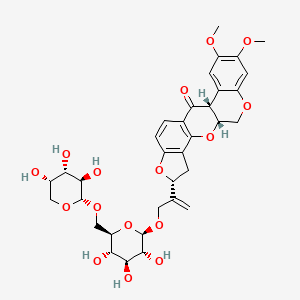
Glyrophama Dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyrophama Dihydrate is a chemical compound known for its significant effects on lipid metabolism and cardiovascular health. It has been studied for its potential to reduce atherosclerosis and improve lipid profiles in experimental models . The compound is characterized by its ability to lower serum cholesterol levels and enhance high-density lipoprotein (HDL) levels, making it a promising candidate for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glyrophama Dihydrate typically involves the crystallization process. The dihydrate–hemihydrate recrystallization method is commonly employed, where the compound is produced under controlled thermodynamic conditions such as temperature, sulfuric acid concentration, and phosphoric acid concentration . The process involves the dissolution of the precursor materials followed by controlled crystallization to obtain the dihydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale crystallization processes. The use of additives such as D-Glucitol and poly(vinyl alcohol) can modify the morphology of the crystals, enhancing filtration performance and reducing impurities . These methods ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Glyrophama Dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Glyrophama Dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on lipid metabolism and cardiovascular health.
Industry: It is used in the production of high-purity chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Glyrophama Dihydrate involves its interaction with lipid metabolism pathways. It reduces the area of aorta damage and lowers serum cholesterol levels by enhancing the activity of enzymes involved in lipid metabolism . The compound also increases HDL levels, which are beneficial for cardiovascular health. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism are well-documented.
Vergleich Mit ähnlichen Verbindungen
Trisodium Citrate Dihydrate: Used in various industrial and pharmaceutical applications.
Calcium Sulfate Dihydrate:
Uniqueness: Glyrophama Dihydrate is unique in its ability to significantly improve lipid profiles and reduce atherosclerosis. Unlike other similar compounds, it has a specific action on lipid metabolism, making it a valuable compound for therapeutic research and applications.
Eigenschaften
Molekularformel |
C34H40O16 |
|---|---|
Molekulargewicht |
704.7 g/mol |
IUPAC-Name |
(1R,6R,13R)-16,17-dimethoxy-6-[3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyprop-1-en-2-yl]-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C34H40O16/c1-13(9-45-34-31(41)29(39)28(38)24(50-34)12-47-33-30(40)27(37)17(35)10-46-33)19-7-16-18(48-19)5-4-14-26(36)25-15-6-21(42-2)22(43-3)8-20(15)44-11-23(25)49-32(14)16/h4-6,8,17,19,23-25,27-31,33-35,37-41H,1,7,9-12H2,2-3H3/t17-,19+,23-,24+,25+,27-,28+,29-,30+,31+,33-,34+/m0/s1 |
InChI-Schlüssel |
CMQOKNQYLSMKJC-XKJYGLEUSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)[C@@H]3[C@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)COC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





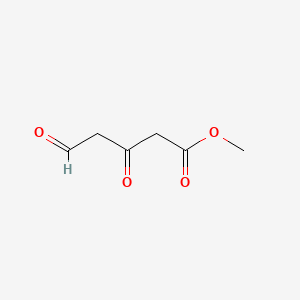
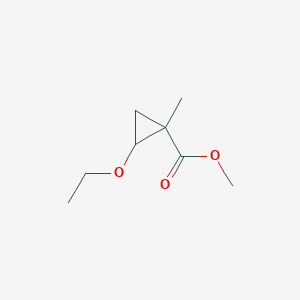
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
![7-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B13834429.png)
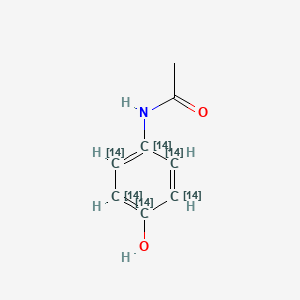
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
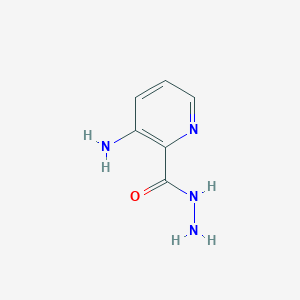
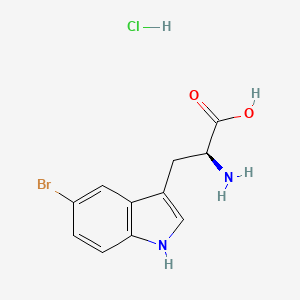
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
